Z-Stereochemistry vs. Undefined or (E)-Configuration
Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate is explicitly defined and characterized as the (Z)-stereoisomer of the enamine double bond, with definitive NMR and IR/Raman spectroscopic data available [1]. In contrast, many commercial enamino esters are supplied as stereochemically undefined mixtures or as the (E)-isomer (e.g., ethyl (2E)-3-(diethylamino)acrylate, CAS 36149-51-6) . The stereochemical configuration at the enamine C=C bond influences the spatial orientation of substituents, which can affect chelation behavior, hydrogen-bonding patterns, and diastereoselectivity in downstream cycloadditions or annulation reactions [2].
| Evidence Dimension | Stereochemical definition and characterization |
|---|---|
| Target Compound Data | Fully characterized (Z)-isomer with ¹H, ²H, ¹³C NMR, IR, and Raman spectral assignments |
| Comparator Or Baseline | Ethyl (2E)-3-(diethylamino)acrylate (CAS 36149-51-6); stereochemically defined as (E)-isomer; other enamino esters often supplied with undefined stereochemistry |
| Quantified Difference | Qualitative difference in stereochemical identity; Z-configuration places phenyl and ester groups in distinct spatial arrangement relative to (E)-isomer |
| Conditions | Structural and spectroscopic characterization under standard laboratory conditions |
Why This Matters
Procurement of a stereochemically defined and rigorously characterized (Z)-isomer ensures batch-to-batch consistency and eliminates uncertainty regarding stereochemical purity, which is critical for stereoselective synthetic applications and reproducible biological evaluation.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. Ethyl (Z)-3-(diethylamino)-3-phenylprop-2-enoate: One-step synthesis, quantitative yield, and full spectroscopic characterization. Molbank. 2023;2023(2):M1654. doi:10.3390/M1654. View Source
- [2] Amaye IJ, Haywood RD, Mandzo EM, Wirick JJ, Jackson-Ayotunde PL. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron. 2021;83:131984. doi:10.1016/j.tet.2021.131984. View Source
